4-chloro-N-(5-chloro-2-methylphenyl)butanamide
CAS No.:
Cat. No.: VC14662462
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13Cl2NO |
---|---|
Molecular Weight | 246.13 g/mol |
IUPAC Name | 4-chloro-N-(5-chloro-2-methylphenyl)butanamide |
Standard InChI | InChI=1S/C11H13Cl2NO/c1-8-4-5-9(13)7-10(8)14-11(15)3-2-6-12/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
Standard InChI Key | FRDQBVOBJLUPRO-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CCCCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Chloro-N-(5-chloro-2-methylphenyl)butanamide consists of a butanamide backbone with a chlorine atom at the fourth carbon position and an aromatic ring substituted with chlorine and methyl groups at positions 5 and 2, respectively. The IUPAC name reflects this substitution pattern: N-(5-chloro-2-methylphenyl)-4-chlorobutanamide.
Table 1: Physicochemical Properties
The presence of two chlorine atoms enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems. The methyl group at the phenyl ring’s ortho position may sterically influence binding interactions with enzymatic pockets .
Synthetic Pathways and Optimization
Amidation Reaction
The synthesis of 4-chloro-N-(5-chloro-2-methylphenyl)butanamide likely involves reacting 4-chlorobutanoyl chloride with 5-chloro-2-methylaniline under Schotten-Baumann conditions . This method, validated for analogous compounds, proceeds via nucleophilic acyl substitution:
Key Considerations:
-
Solvent Selection: Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both acyl chlorides and aromatic amines .
-
Temperature Control: Reactions are typically conducted at 0–5°C to minimize side reactions such as hydrolysis of the acyl chloride .
-
Yield Optimization: Literature reports for similar syntheses cite yields of 65–78% after purification via column chromatography .
Pharmacological Profile and Mechanisms
Anti-Inflammatory Activity
Structural analogs, such as 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives, exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and reducing prostaglandin E2 (PGE2) synthesis . The chlorine substituents in 4-chloro-N-(5-chloro-2-methylphenyl)butanamide may enhance binding affinity to COX-2’s hydrophobic pocket, analogous to the mechanism of ketorolac .
Comparative Analysis with Structural Analogs
Table 2: Biological Activities of Related Butanamides
The dual chloro substitution in 4-chloro-N-(5-chloro-2-methylphenyl)butanamide may confer superior metabolic stability compared to mono-chlorinated analogs, as evidenced by prolonged half-lives in hepatic microsomal assays .
Challenges and Future Directions
Synthetic Scalability
Large-scale production faces hurdles in isolating the target compound from regioisomeric byproducts. Advanced techniques like continuous-flow chemistry could enhance reproducibility .
Target Identification
High-throughput screening against kinase libraries and GPCR panels is warranted to elucidate precise mechanisms. Molecular docking studies predict affinity for p38 MAP kinase, a target in inflammatory diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume